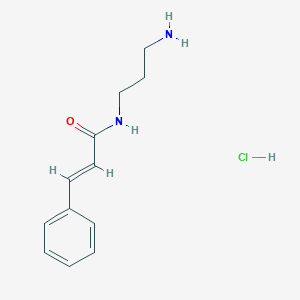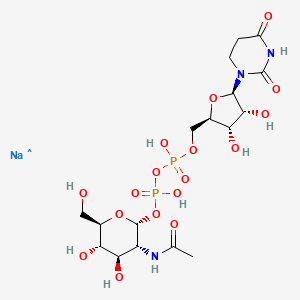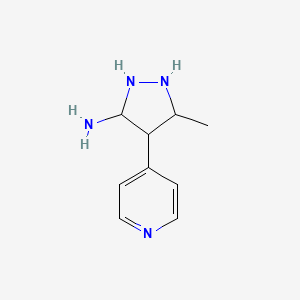
(S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germicidin A is a natural product derived from the genus Streptomyces, specifically Streptomyces viridochromogenes. It is a pyranone compound known for its autoregulatory properties, particularly its ability to inhibit spore germination at very low concentrations (200 pM).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germicidin A is synthesized through a type III polyketide synthase (PKS) pathway. The enzyme germicidin synthase (Gcs) catalyzes the formation of germicidin A using acyl carrier protein (ACP) as a starter unit donor. The process involves the condensation of acyl-ACP with malonyl-CoA, followed by cyclization to form the pyranone ring .
Industrial Production Methods: Industrial production of germicidin A typically involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes, such as high-performance liquid chromatography (HPLC), to isolate germicidin A in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Germicidin A undergoes various chemical reactions, including:
Oxidation: Germicidin A can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert germicidin A into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the germicidin A molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include hydroxy derivatives, reduced forms of germicidin A, and substituted pyranone compounds .
Wissenschaftliche Forschungsanwendungen
Germicidin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and enzyme catalysis.
Biology: Germicidin A is used to study spore germination and hyphal elongation in Streptomyces species.
Industry: Germicidin A can be used in the development of biocontrol agents for agricultural applications.
Wirkmechanismus
Germicidin A exerts its effects by inhibiting spore germination and hyphal elongation in Streptomyces species. It acts as an autoregulatory inhibitor, preventing the germination of its own arthrospores at low concentrations. At higher concentrations, germicidin A inhibits the Na⁺/K⁺-activated ATPase, disrupting cellular ion balance and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Germicidin B: Similar structure but with different alkyl substitutions.
Germicidin C: Another homolog with variations in the alkyl chain.
Surugapyrone A (Germicidin D): Structurally similar but with distinct biological activities.
Uniqueness: Germicidin A is unique due to its high potency as an autoregulatory inhibitor of spore germination and its ability to inhibit ATPase activity. Its specific structure and functional groups contribute to its distinct biological activities compared to other germicidin homologs .
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
6-[(2S)-butan-2-yl]-3-ethyl-4-hydroxypyran-2-one |
InChI |
InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
NPQKQKITPJTEBK-ZETCQYMHSA-N |
Isomerische SMILES |
CCC1=C(C=C(OC1=O)[C@@H](C)CC)O |
Kanonische SMILES |
CCC1=C(C=C(OC1=O)C(C)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[3.4]oct-7-ene](/img/structure/B12356078.png)
![(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B12356089.png)
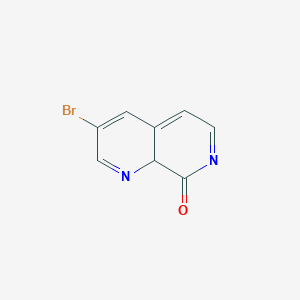
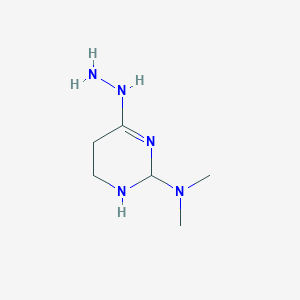
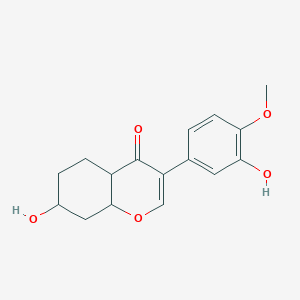
![6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356117.png)
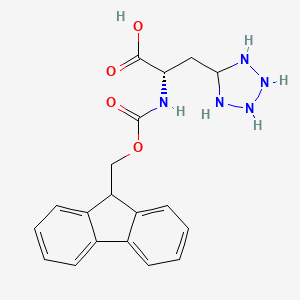
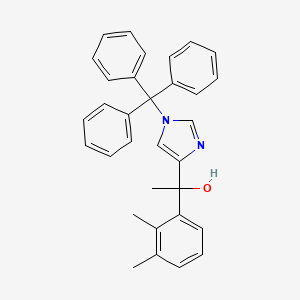


![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)
